Cas no 87666-57-7 (2,6-Diphenylaniline)
2,6-Diphenylaniline Chemical and Physical Properties
Names and Identifiers
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- [1,1':3',1''-Terphenyl]-2'-amine
- 2,6-Diphenylaniline
- m-Terphenyl-2′-amine
- [1,1′:3′,1′′-Terphenyl]-2′-amine
- m-Terphenyl-2′-amine (7CI)
- AKOS015840529
- MFCD09264304
- E76250
- 3-PHENYL-[1,1'-BIPHENYL]-2-AMINE
- BS-53037
- DSQMLISBVUTWJB-UHFFFAOYSA-N
- DTXSID20451797
- 87666-57-7
- SCHEMBL1822460
- CS-0122453
- 2,6-Diphenylaniline, 99%
- [1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -Terphenyl]-2 inverted exclamation mark -amine
- DB-202541
- SY301196
-
- MDL: MFCD09264304
- Inchi: 1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
- InChI Key: DSQMLISBVUTWJB-UHFFFAOYSA-N
- SMILES: NC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 245.120449483g/mol
- Monoisotopic Mass: 245.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 26
Experimental Properties
- Melting Point: 85-86 °C
2,6-Diphenylaniline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335-H410
- Warning Statement: P261-P273-P280-P305+P351+P338-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-50/53
- Safety Instruction: 26-39-60-61
-
Hazardous Material Identification:
2,6-Diphenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112255-1g |
[1,1':3',1''-Terphenyl]-2'-amine |
87666-57-7 | 95% | 1g |
$367.50 | 2023-08-31 | |
| Chemenu | CM186026-1g |
[1,1':3',1''-terphenyl]-2'-amine |
87666-57-7 | 95% | 1g |
$405 | 2021-06-16 | |
| Chemenu | CM186026-1g |
[1,1'3',1''-terphenyl]-2'-amine |
87666-57-7 | 95% | 1g |
$405 | 2022-05-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15770-5g |
[1,1':3',1''-Terphenyl]-2'-amine |
87666-57-7 | 95% | 5g |
¥748.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15770-1g |
[1,1':3',1''-Terphenyl]-2'-amine |
87666-57-7 | 95% | 1g |
¥253.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D890211-1g |
2,6-Diphenylaniline |
87666-57-7 | >95% | 1g |
2,203.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ454-200mg |
2,6-Diphenylaniline |
87666-57-7 | 95+% | 200mg |
251.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ454-1g |
2,6-Diphenylaniline |
87666-57-7 | 95+% | 1g |
881.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ454-50mg |
2,6-Diphenylaniline |
87666-57-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | D252005-100g |
[1,1':3',1''-Terphenyl]-2'-amine |
87666-57-7 | 95% | 100g |
$345 | 2024-08-03 |
2,6-Diphenylaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: Methanol
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; -70 °C; -70 °C → 0 °C
1.3 Reagents: Water ; 5 min, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Water ; 15 min, neutralized
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Benzene , Water ; rt → reflux; 72 h, reflux
Production Method 9
1.2 Solvents: Methanol
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether , Cyclohexane ; 48 h, 50 °C; 50 °C → rt
2.2 Solvents: Methanol
Production Method 10
Production Method 11
2,6-Diphenylaniline Raw materials
- Phenylboronic acid
- Iodobenzene
- 1,1':3',1''-TERPHENYL, 2'-AZIDO-
- 2,6-Dibromobenzanamine
- 1,1':3',1''-Terphenyl, 2'-nitro-
- 1,3-Dibromo-2-nitrobenzene
2,6-Diphenylaniline Preparation Products
2,6-Diphenylaniline Suppliers
2,6-Diphenylaniline Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2,6-Diphenylaniline
[1,1':3',1''-Terphenyl]-2'-amine: A Comprehensive Overview
The compound [1,1':3',1''-Terphenyl]-2'-amine, also known by its CAS number 87666-57-7, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and materials science. This molecule belongs to the class of terphenylamines, which are characterized by their extended conjugated aromatic systems. The unique structure of this compound, featuring three phenyl rings connected through single bonds, renders it particularly interesting for a wide range of applications.
Over the past decade, research into terphenylamine derivatives has intensified due to their potential as building blocks for advanced materials and bioactive agents. The presence of the amino group at the 2' position provides this compound with distinct electronic and steric properties, making it a valuable component in drug design and development. Recent studies have highlighted its role in drug delivery systems, photodynamic therapy, and antioxidant applications, underscoring its versatility across multiple biomedical domains.
One of the most compelling aspects of [1,1':3',1''-Terphenyl]-2'-amine is its ability to act as a free radical scavenger. This property has been extensively explored in the context of antioxidant therapy, where molecules capable of neutralizing reactive oxygen species (ROS) are highly sought after. Preclinical studies have demonstrated that this compound exhibits potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
Another area of active research involving [1,1':3',1''-Terphenyl]-2'-amine is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a minimally invasive treatment modality that uses light-activated drugs to target and destroy cancer cells. The extended conjugation in this molecule enhances its ability to absorb light energy at specific wavelengths, making it an ideal candidate for this application. Recent advancements in light delivery systems have further augmented the effectiveness of this approach, paving the way for its clinical translation.
From a synthetic perspective, [1,1':3',1''-Terphenyl]-2'-amine serves as a valuable precursor for the synthesis of more complex molecules. Its structure allows for easy functionalization at various positions, enabling chemists to tailor it for specific biomedical applications. For instance, introducing hydroxyl or methoxy groups at strategic locations can modulate its lipophilicity, solubility, and binding affinity to biological targets, thereby optimizing its pharmacokinetic properties.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the biocompatibility and bioavailability of this compound. These studies have revealed that [1,1':3',1''-Terphenyl]-2'-amine exhibits favorable pharmacokinetic profiles, with minimal toxicity to healthy cells. This makes it a safer alternative to conventional chemotherapeutic agents, which are often associated with severe side effects.
In the realm of drug discovery, this compound has shown remarkable potential as a lead molecule for the development of antineoplastic drugs. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and metastasis has been demonstrated in several in vitro and in vivo models. Additionally, its role in modulating the tumor microenvironment offers new avenues for combination therapies aimed at enhancing treatment efficacy.
Looking ahead, the continued exploration of [1,1':3',1''-Terphenyl]-2'-amine is poised to yield groundbreaking insights into its therapeutic applications. Ongoing research is focused on unraveling the molecular mechanisms underlying its bioactivity and optimizing its delivery systems to maximize therapeutic outcomes. As our understanding of this compound deepens, it is expected to play an increasingly pivotal role in the development of next-generation medicines.
[1,1':3',1''-Terphenyl]-2'-amine stands at the intersection of pharmaceutical chemistry and materials science, offering a unique blend of properties that make it indispensable to modern biomedical research. Its journey from a laboratory curiosity to a potential therapeutic agent exemplifies the transformative power of innovative drug discovery. With ongoing advancements in synthetic methods and biological evaluation techniques, this compound is set to unlock new frontiers in the treatment of complex diseases.
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